molecular formula C6H6BrNO2 B1509805 5-Bromo-6-methoxypyridin-3-ol CAS No. 1299312-97-2

5-Bromo-6-methoxypyridin-3-ol

Cat. No.: B1509805
CAS No.: 1299312-97-2
M. Wt: 204.02 g/mol
InChI Key: GPLHBPPGBOMBRH-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypyridin-3-ol is a brominated methoxy-substituted pyridine derivative. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a hydroxyl group at the 3rd position of the pyridine ring. It has a molecular weight of 204.02 g/mol and is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by starting with pyridin-3-ol and sequentially introducing bromine and methoxy groups through controlled chemical reactions.

  • Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.

  • Purification: The final product is purified through crystallization or chromatographic techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The bromine atom can be reduced to form a corresponding pyridine derivative without the halogen.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.

Major Products Formed:

  • Oxidation: 5-Bromo-6-methoxypyridine-3-one or 5-Bromo-6-methoxypyridine-3-carboxylic acid.

  • Reduction: 5-Bromo-6-methoxypyridine.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxypyridin-3-ol is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

  • Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

  • Pathway Modulation: It may affect signaling pathways, altering cellular functions and outcomes.

Comparison with Similar Compounds

5-Bromo-6-methoxypyridin-3-ol is compared with other similar compounds to highlight its uniqueness:

  • 5-Bromo-2-methoxypyridine: This compound differs in the position of the methoxy group, leading to different reactivity and applications.

  • 5-Bromo-2-methylpyridin-3-ol: The presence of a methyl group instead of a methoxy group results in distinct chemical properties and uses.

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Properties

IUPAC Name

5-bromo-6-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(7)2-4(9)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLHBPPGBOMBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738137
Record name 5-Bromo-6-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299312-97-2
Record name 5-Bromo-6-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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